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Compound of Interest

Compound Name: gsk2830371

Cat. No.: B607808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct therapeutic agents, GSK2830371 and

SL-176, and their potential applications in the context of neuroblastoma, a common pediatric

cancer. While direct comparative studies are not available, this document synthesizes the

existing preclinical data for each compound, offering insights into their mechanisms of action,

effects on neuroblastoma cells, and the experimental approaches used for their evaluation.

Executive Summary
GSK2830371 is a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). In

neuroblastoma cells with wild-type p53, it reactivates the p53 tumor suppressor pathway,

leading to cell cycle arrest and apoptosis.

SL-176 (also known as SL-172154) is an investigational biologic agent, an anti-CD47 antibody.

Its mechanism involves blocking the "don't eat me" signal on cancer cells, thereby promoting

their phagocytosis by macrophages. While its clinical development in oncology has been

discontinued by Shattuck Labs due to insufficient efficacy in blood cancers, the underlying

strategy of targeting the CD47-SIRPα axis remains an area of active research in

neuroblastoma, often in combination with other therapies.

This guide will delve into the specifics of each compound's performance based on available

preclinical data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b607808?utm_src=pdf-interest
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/product/b607808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK2830371: A Wip1 Inhibitor for p53 Reactivation
GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase. In many

neuroblastoma cases, the p53 tumor suppressor pathway is intact but inhibited by negative

regulators like Wip1. By inhibiting Wip1, GSK2830371 restores p53 activity, leading to

apoptosis in cancer cells.

Quantitative Data Summary
The following table summarizes the in vitro efficacy of GSK2830371 in various neuroblastoma

cell lines.

Cell Line p53 Status Assay Type Parameter Value (µM) Reference

IMR-32 Wild-type
Cell Viability

(CCK-8)
IC50 28.57 ± 2.13 [1]

NGP Wild-type
Cell Viability

(CCK-8)
IC50 35.11 ± 1.56 [1]

NB-19 Wild-type
Cell Viability

(CCK-8)
IC50 41.23 ± 2.45 [1]

CHLA-255 Wild-type
Cell Viability

(CCK-8)
IC50 45.33 ± 2.18 [1]

SH-SY5Y Wild-type
Cell Viability

(CCK-8)
IC50 48.72 ± 3.11 [1]

LA-N-6 Wild-type
Cell Viability

(CCK-8)
IC50 50.18 ± 2.98 [1]

SK-N-AS Mutant
Cell Viability

(CCK-8)
IC50 > 100 [1]
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Cell Culture & Treatment

Downstream Assays
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Western Blot
(p-p53, p-Chk2, Cleaved PARP)

Click to download full resolution via product page

Experimental Protocols
1. Cell Viability Assay (CCK-8)

Cell Seeding: Seed neuroblastoma cells (e.g., IMR-32, SH-SY5Y) in 96-well plates at a

density of 5 x 10³ cells/well and allow them to adhere overnight.

Treatment: Treat cells with various concentrations of GSK2830371 (e.g., 0-100 µM) for 72

hours.

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50

values are calculated from the dose-response curves.[1]

2. Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat neuroblastoma cells with GSK2830371 at the desired concentration

and time point (e.g., 50 µM for 48 hours).

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and

Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable,

early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis

Cell Lysis: After treatment with GSK2830371, wash cells with ice-cold PBS and lyse in RIPA

buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against target

proteins (e.g., phospho-p53 (Ser15), phospho-Chk2 (Thr68), cleaved PARP, and β-actin as a

loading control) overnight at 4°C.

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL

detection system.[1]

SL-176 and the Anti-CD47/SIRPα Strategy in
Neuroblastoma
SL-176 is an anti-CD47 antibody designed to block the interaction between CD47 on cancer

cells and SIRPα on macrophages. This interaction serves as a "don't eat me" signal, and its

blockade renders cancer cells susceptible to phagocytosis. While SL-176 itself has not been

extensively studied in neuroblastoma preclinical models, the broader strategy of targeting the

CD47-SIRPα axis has shown promise, particularly in combination with tumor-opsonizing

antibodies.
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Quantitative Data Summary
Direct quantitative data for SL-176 monotherapy in neuroblastoma cell lines is not publicly

available. However, studies on other anti-CD47 antibodies or SIRPα-blocking agents in

combination with anti-GD2 antibodies (a standard immunotherapy for neuroblastoma) have

demonstrated enhanced tumor cell killing.

Treatment
Combination

Neuroblastoma
Model

Effect Reference

Anti-CD47 Ab + Anti-

GD2 Ab
Xenograft models

Enhanced anti-tumor

efficacy
[2]

Anti-SIRPα Ab + 8B6

(Anti-OAcGD2)

Syngeneic mouse

model

Significantly reduced

tumor growth
[3]

Anti-CD47 Ab +

Dinutuximab (Anti-

GD2)

In vitro co-culture
Enhanced neutrophil-

mediated ADCC
[4][5]
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Co-culture & Treatment

Functional Assays

Co-culture Neuroblastoma Cells
and Macrophages

Treat with Anti-CD47 Ab
(e.g., SL-176) +/- Anti-GD2 Ab

Phagocytosis Assay
(Flow cytometry or Microscopy)

ADCC/ADCP Assay
(with Neutrophils/Macrophages) In Vivo Xenograft Studies

Click to download full resolution via product page

Experimental Protocols
1. In Vitro Phagocytosis Assay

Cell Preparation: Label neuroblastoma cells with a fluorescent dye (e.g., CFSE). Isolate

human or mouse macrophages.

Co-culture: Co-culture the labeled neuroblastoma cells with macrophages in the presence of

an anti-CD47 antibody (as a proxy for SL-176) and/or an anti-GD2 antibody.

Analysis: After incubation (e.g., 2-4 hours), analyze the percentage of macrophages that

have engulfed the fluorescently labeled tumor cells using flow cytometry or fluorescence

microscopy.[3]

2. Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
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Effector and Target Cells: Use human neutrophils as effector cells and neuroblastoma cell

lines as target cells.

Treatment: Opsonize neuroblastoma cells with an anti-GD2 antibody (e.g., dinutuximab) with

or without an anti-CD47 antibody.

Co-incubation: Co-incubate the effector and target cells at a specific ratio.

Measurement: Assess cell lysis through a lactate dehydrogenase (LDH) release assay or a

flow cytometry-based cytotoxicity assay.[4]

3. In Vivo Xenograft Studies

Tumor Implantation: Implant human neuroblastoma cells subcutaneously or orthotopically

into immunodeficient mice.

Treatment: Once tumors are established, treat mice with an anti-CD47 antibody, an anti-GD2

antibody, or a combination of both.

Monitoring: Monitor tumor growth over time using caliper measurements. At the end of the

study, tumors can be harvested for immunohistochemical analysis of immune cell infiltration.

[2]

Comparison and Conclusion
GSK2830371 and the anti-CD47 therapeutic strategy (represented by SL-176) offer two

fundamentally different approaches to treating neuroblastoma.
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Feature GSK2830371
SL-176 (Anti-CD47
Strategy)

Target
Wip1 phosphatase

(intracellular)
CD47 (cell surface)

Mechanism of Action

Reactivates p53 tumor

suppressor pathway, inducing

apoptosis.

Blocks the "don't eat me"

signal, promoting phagocytosis

by innate immune cells.

Cellular Target
Neuroblastoma cells (direct

cytotoxicity)

Neuroblastoma cells and

macrophages (immune-

mediated killing)

Requirement Wild-type p53 in tumor cells

CD47 expression on tumor

cells and functional

macrophages

Preclinical Efficacy

Reduces cell viability and

induces apoptosis as a single

agent in p53 wild-type

neuroblastoma cell lines.[1]

Efficacy in neuroblastoma

models is significantly

enhanced when combined with

a tumor-opsonizing antibody

like anti-GD2.[2][3]

Clinical Status Investigational

SL-172154 (SL-176)

development for oncology

discontinued. The broader anti-

CD47 strategy is still under

investigation.

In conclusion, GSK2830371 represents a targeted therapy approach aimed at exploiting a

specific molecular vulnerability (p53 pathway inhibition) within the neuroblastoma cell itself. In

contrast, the strategy embodied by SL-176 is an immunotherapy that modulates the interaction

between cancer cells and the innate immune system.

For researchers, the choice between these or similar agents would depend on the specific

genetic background of the neuroblastoma being studied (e.g., p53 status) and the therapeutic

strategy being explored (direct cytotoxicity vs. immune modulation). While SL-176 is no longer

in active development for cancer, the compelling preclinical data for anti-CD47 therapies in
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combination with other immunotherapies suggest that this pathway remains a valid and

interesting target for future neuroblastoma research.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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